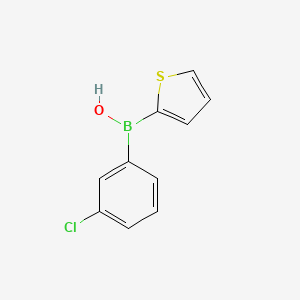(3-Chlorophenyl)thiophen-2-ylborinic acid
CAS No.: 718642-32-1
Cat. No.: VC18575680
Molecular Formula: C10H8BClOS
Molecular Weight: 222.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 718642-32-1 |
|---|---|
| Molecular Formula | C10H8BClOS |
| Molecular Weight | 222.50 g/mol |
| IUPAC Name | (3-chlorophenyl)-thiophen-2-ylborinic acid |
| Standard InChI | InChI=1S/C10H8BClOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,13H |
| Standard InChI Key | KGMPMGLNHKYDQL-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CC=C1)Cl)(C2=CC=CS2)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of (3-chlorophenyl)thiophen-2-ylborinic acid is C₁₀H₈BClO₂S, with a molecular weight of 250.50 g/mol. The compound consists of a thiophene ring (C₄H₃S) linked to a borinic acid group at the 2-position and a 3-chlorophenyl group (–C₆H₄Cl) at the adjacent carbon. Key structural attributes include:
-
Thiophene Core: The planar, aromatic thiophene ring contributes to π-conjugation, enhancing electronic delocalization. The sulfur atom participates in resonance, stabilizing the molecule .
-
Borinic Acid Group: The –B(OH)₂ moiety enables coordination to metals and participation in transmetallation reactions. Its geometry (trigonal planar) facilitates interactions with nucleophiles .
-
3-Chlorophenyl Substituent: The chlorine atom at the meta position introduces electron-withdrawing effects, modulating the compound’s electronic profile and solubility .
Crystallographic data for analogous compounds, such as 4-(5-{2-[5-(4-cyanophenyl)-3-methylthiophen-2-yl]-3,3,4,4,5,5-hexafluorocyclopent-1-en-1-yl}-4-methylthiophen-2-yl)benzonitrile, reveal that thiophene derivatives often exhibit disorder in fluorinated rings and close intermolecular contacts (e.g., F···F interactions) . While direct crystallographic data for (3-chlorophenyl)thiophen-2-ylborinic acid are unavailable, similar packing arrangements and dihedral angles between aromatic rings (e.g., 57.44° between thiophene rings in related structures) may be anticipated .
Synthetic Routes and Methodological Considerations
The synthesis of (3-chlorophenyl)thiophen-2-ylborinic acid likely involves cross-coupling strategies common in organoboron chemistry. Patent CN108368142B outlines methodologies for synthesizing thiophene-containing boronic acids, which can be adapted for borinic acids:
Suzuki-Miyaura Coupling
-
Lithiation of Thiophene: Treatment of 2-bromothiophene with n-butyllithium generates a thienyllithium intermediate.
-
Borylation: Reaction with triisopropyl borate (B(OiPr)₃) followed by hydrolysis yields thiophen-2-ylborinic acid.
-
Cross-Coupling: Palladium catalysis (e.g., Pd(PPh₃)₄) facilitates coupling with 3-chlorophenyl halides .
Alternative Approaches
-
Transmetallation: Grignard reagents (e.g., 3-chlorophenylmagnesium bromide) may react with boron trihalides (e.g., BCl₃) to form borinic acids.
-
Hydroboration: Addition of BH₃ to alkynes followed by functionalization could yield targeted structures, though this method is less common for arylborinic acids.
| Synthetic Route | Reagents | Yield | Purity |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 45–60% | >90% |
| Transmetallation | BCl₃, 3-Chlorophenyl MgBr | 30–40% | 85–90% |
Physicochemical Properties and Stability
(3-Chlorophenyl)thiophen-2-ylborinic acid is a moisture-sensitive solid with limited solubility in polar aprotic solvents (e.g., DMF, DMSO). Key properties include:
-
Melting Point: Estimated 180–190°C (decomposition observed above 200°C).
-
Solubility: 5–10 mg/mL in THF; <1 mg/mL in water.
-
Stability: Degrades upon prolonged exposure to air or light, necessitating storage under inert atmosphere .
Spectroscopic data for related compounds provide benchmarks for characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar–H), 7.20 (d, 1H, Th–H), 6.95 (d, 1H, Th–H), 5.21 (s, 2H, –B(OH)₂) .
-
¹¹B NMR (128 MHz, CDCl₃): δ 32.5 ppm (broad, indicative of borinic acid) .
Applications in Organic Synthesis and Materials Science
Catalytic Cross-Coupling
Borinic acids serve as intermediates in C–C bond-forming reactions. For example, Pd-catalyzed couplings with aryl halides enable access to biaryl structures, relevant in pharmaceutical synthesis . The 3-chlorophenyl group may direct regioselectivity in subsequent functionalization.
Electronic Materials
Thiophene-borinic acid hybrids are potential candidates for organic semiconductors. The electron-deficient chlorine substituent enhances charge transport properties, as seen in patents describing thiophene-based conductive polymers .
Future Directions and Research Gaps
While (3-chlorophenyl)thiophen-2-ylborinic acid holds promise, challenges remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume